An In-depth Technical Guide to Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate
An In-depth Technical Guide to Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate
This technical guide provides a comprehensive overview of the basic properties of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate, a fluorinated piperidine derivative of interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, physicochemical characteristics, a plausible synthetic route with detailed protocols, and its potential applications in medicinal chemistry.
Introduction
Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate is a synthetic organic compound featuring a piperidine ring fluorinated at the 4-position, with a benzyl carbamate-protected aminomethyl substituent also at the 4-position. The incorporation of a fluorine atom into piperidine rings is a common strategy in medicinal chemistry to modulate the basicity (pKa) of the piperidine nitrogen, which can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, such as target binding, membrane permeability, and metabolic stability. The benzyl carbamate (Cbz) group is a widely used protecting group for amines, known for its stability and selective removal under specific conditions. This guide will explore the fundamental properties of this compound, providing a valuable resource for its synthesis and potential applications.
Chemical Identity and Physicochemical Properties
The basic properties of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate are summarized below. It is important to note that while some data is available for its hydrochloride salt, specific experimental data for the free base is limited.
| Property | Value | Source |
| IUPAC Name | benzyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate | PubChem[1] |
| Synonyms | N-Cbz-1-(4-fluoro-4-piperidyl)methanamine | PubChem[1] |
| CAS Number | 1391732-73-2 (HCl salt) | CymitQuimica[2] |
| Molecular Formula | C₁₄H₁₉FN₂O₂ | PubChem[1] |
| Molecular Weight | 266.31 g/mol | PubChem[1] |
| Appearance | White to off-white solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate) | Bouling Chemical Co., Limited[3] |
| pKa (predicted) | The basicity of the piperidine nitrogen is expected to be influenced by the fluorine atom. The pKa of the parent 4-fluoropiperidine is reported as 9.4.[4] The electron-withdrawing effect of the fluorine atom is known to modulate the pKa of the piperidine nitrogen, which can be advantageous in drug design.[5] | ChEMBL[4] |
Hydrochloride Salt:
| Property | Value | Source |
| IUPAC Name | benzyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate;hydrochloride | PubChem[1] |
| CAS Number | 1391732-73-2 | CymitQuimica[2] |
| Molecular Formula | C₁₄H₂₀ClFN₂O₂ | PubChem[1] |
| Molecular Weight | 302.77 g/mol | PubChem[1] |
Synthesis and Characterization
A plausible and efficient synthetic route for Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate can be designed based on established methodologies for the synthesis of fluorinated piperidines and the use of the benzyl carbamate protecting group. The key precursor is 4-aminomethyl-4-fluoropiperidine, which can be synthesized from N-Boc-4-methylenepiperidine.
Synthetic Workflow
The overall synthetic strategy involves a multi-step process, beginning with the introduction of the fluorine atom and an azide group, followed by reduction of the azide to a primary amine, and finally, protection of the amine with a benzyl carbamate group.
Caption: Proposed synthetic workflow for Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate.
Detailed Experimental Protocols
The following protocols are adapted from a known synthesis of 4-aminomethyl-4-fluoropiperidines and standard procedures for amine protection.[6][7]
Step 1: Synthesis of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate
-
In a fume hood, to a solution of N-Boc-4-methylenepiperidine in a suitable solvent such as dichloromethane, add triethylamine trihydrofluoride (Et₃N·3HF) at 0 °C.
-
Slowly add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be purified by column chromatography.
Step 2: Synthesis of tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate
-
Dissolve the crude tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) and heat the mixture to a suitable temperature (e.g., 60-80 °C).
-
Monitor the reaction by TLC or LC-MS until completion.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the azide intermediate.
Step 3: Synthesis of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
-
Dissolve the azide intermediate in methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate to obtain the crude amine.
Step 4: Synthesis of 4-(aminomethyl)-4-fluoropiperidine
-
Dissolve the crude tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate in a suitable solvent like dioxane or methanol.
-
Add a solution of hydrochloric acid (e.g., 4M in dioxane) and stir at room temperature.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, evaporate the solvent to obtain the hydrochloride salt of 4-(aminomethyl)-4-fluoropiperidine. The free base can be obtained by neutralization with a suitable base and extraction.
Step 5: Synthesis of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate
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Dissolve 4-(aminomethyl)-4-fluoropiperidine in a mixture of a suitable solvent (e.g., dichloromethane or a biphasic system of dioxane and water) and a base (e.g., triethylamine or sodium bicarbonate).
-
Cool the mixture to 0 °C and slowly add benzyl chloroformate.
-
Allow the reaction to warm to room temperature and stir until completion.
-
If a biphasic system is used, separate the layers. If a single solvent is used, wash the reaction mixture with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Spectroscopic Characterization (Predicted)
¹H NMR:
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Aromatic protons of the benzyl group are expected to appear in the range of δ 7.30-7.40 ppm.
-
Benzylic protons (CH₂-O) should be visible as a singlet around δ 5.10 ppm.
-
Piperidine ring protons will likely show complex multiplets in the aliphatic region (δ 1.5-3.5 ppm).
-
Protons of the CH₂-N group are expected to appear as a doublet around δ 3.2-3.4 ppm.
-
The NH proton of the carbamate will likely be a broad singlet or triplet around δ 5.0-6.0 ppm.
¹³C NMR:
-
The carbonyl carbon of the carbamate group is expected around δ 156 ppm.
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Aromatic carbons of the benzyl group will appear in the δ 127-136 ppm region.
-
The benzylic carbon (CH₂-O) should be around δ 67 ppm.
-
The quaternary carbon of the piperidine ring bearing the fluorine atom (C-F) will be a key signal, likely showing a large coupling constant with the fluorine atom.
-
Other piperidine and aminomethyl carbons will be in the aliphatic region.
IR Spectroscopy:
-
A characteristic N-H stretching vibration for the carbamate is expected around 3300-3400 cm⁻¹.
-
A strong C=O stretching vibration for the carbamate carbonyl group should appear around 1680-1700 cm⁻¹.
-
C-O stretching vibrations will be present in the 1200-1300 cm⁻¹ region.
-
C-F stretching vibration is expected in the 1000-1100 cm⁻¹ region.
Mass Spectrometry:
-
The molecular ion peak (M⁺) in the mass spectrum should correspond to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the benzyl group and cleavage of the piperidine ring.
Pharmacological and Toxicological Profile
Potential Pharmacological Applications
The specific pharmacological activity of Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate has not been extensively reported in publicly available literature. However, the structural motifs present in the molecule suggest several potential areas of interest for drug discovery:
-
Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in many CNS-active drugs. The modulation of basicity by the fluorine atom can be beneficial for optimizing blood-brain barrier penetration and target engagement.
-
Enzyme Inhibitors: The carbamate functionality can act as a transition state analog or a directed binding group for various enzymes.
-
Building Block for Complex Molecules: This compound can serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The benzyl carbamate group allows for selective deprotection and further functionalization of the aminomethyl group.
Safety and Toxicology
Detailed toxicological data for Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate is not available. However, the Safety Data Sheet (SDS) for the hydrochloride salt provides some preliminary hazard information.
Hazard Statements for the Hydrochloride Salt: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Conclusion
Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate is a fluorinated piperidine derivative with potential as a building block in medicinal chemistry. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and predicted characterization data. The presence of the fluorinated piperidine motif and the versatile benzyl carbamate protecting group make it an attractive scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its physicochemical properties, biological activity, and toxicological profile.
References
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PubChem. Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate hydrochloride. [Link]
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PubChem. 4-Fluoropiperidine. [Link]
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Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
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Verniest, G., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry, 8(11), 2509-2512. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
PubChem. Benzyl ((4-fluoropiperidin-4-yl)methyl)carbamate. [Link]
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